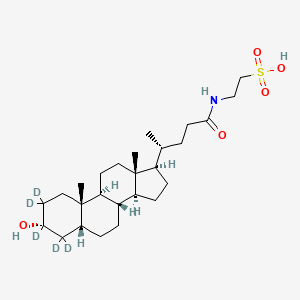

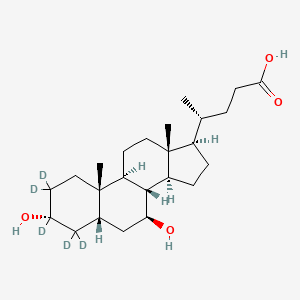

Ursodeoxycholic Acid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ursodeoxycholic Acid-d5 is a deuterated form of ursodeoxycholic acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic acid has been used for decades in the treatment of liver diseases, particularly primary biliary cirrhosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ursodeoxycholic acid due to its stable isotopic labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ursodeoxycholic Acid-d5 can be synthesized through the reduction of 7-ketolithocholic acid using electrochemical methods. This process involves the use of aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, which facilitate the stereoselective reduction of 7-ketolithocholic acid to ursodeoxycholic acid . Another method involves the use of hydroxysteroid dehydrogenase enzymes in a one-pot, two-step cascade reaction to convert chenodeoxycholic acid to ursodeoxycholic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria that express the necessary enzymes for the conversion of precursor bile acids to ursodeoxycholic acid . This method is preferred due to its efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ursodeoxycholic Acid-d5 undergoes various chemical reactions, including:

Reduction: The reduction of 7-ketolithocholic acid to ursodeoxycholic acid using electrochemical methods.

Oxidation: Ursodeoxycholic acid can be oxidized to form dehydrocholic acid.

Substitution: The hydroxyl groups in ursodeoxycholic acid can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Electrochemical Reduction: Uses aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide.

Oxidation: Uses chromium trioxide as the oxidizing agent.

Major Products

Wissenschaftliche Forschungsanwendungen

Ursodeoxycholic Acid-d5 has a wide range of scientific research applications:

Chemistry: Used as a stable isotopic label to study the pharmacokinetics and metabolism of ursodeoxycholic acid.

Biology: Investigated for its role in modulating bile acid metabolism and its effects on liver function.

Medicine: Used in the treatment of cholestatic liver diseases, such as primary biliary cirrhosis.

Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Ursodeoxycholic Acid-d5 exerts its effects by replacing hydrophobic bile acids in the bile acid pool, thereby reducing the cytotoxicity of bile acids . It stabilizes plasma membranes against cytolysis by tensioactive bile acids and halts apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors . Additionally, it stimulates impaired hepatocellular secretion and inhibits bile-acid-induced hepatocyte apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.

Tauroursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with potential therapeutic applications in neurodegenerative diseases.

Uniqueness

Ursodeoxycholic Acid-d5 is unique due to its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. Its ability to replace toxic bile acids and its immunomodulating and chemoprotective effects further distinguish it from other bile acids .

Eigenschaften

Molekularformel |

C24H40O4 |

|---|---|

Molekulargewicht |

397.6 g/mol |

IUPAC-Name |

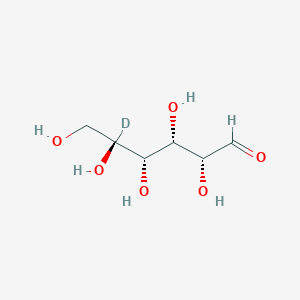

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

InChI-Schlüssel |

RUDATBOHQWOJDD-ZAYXGXDFSA-N |

Isomerische SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)

![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)